molecular formula C19H22N4O3S B2506225 2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1235376-05-2

2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2506225
CAS No.: 1235376-05-2
M. Wt: 386.47
InChI Key: BSUDWPMDEXYTNO-UHFFFAOYSA-N
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Description

2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound known for its potential therapeutic applications. This compound is part of a broader class of benzimidazole derivatives, which are often studied for their pharmacological properties, particularly their interactions with adrenergic receptors .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as a ligand for the α1-AR . It binds to these receptors, leading to their activation or blockade . This interaction results in changes in the function of the receptors, which can have therapeutic effects for numerous disorders .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The binding of the compound to these receptors can affect the signaling pathways associated with these neurotransmitters . This can lead to changes in the contraction of smooth muscles and other downstream effects .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied using in silico docking and molecular dynamics simulations, along with binding data . These studies have identified promising lead compounds .

Result of Action

The action of the compound on the α1-ARs can have a range of molecular and cellular effects. For example, it can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects for a range of disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Preparation Methods

The synthesis of 2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-21-16-8-4-3-7-15(16)20-19(21)22-11-13-23(14-12-22)27(24,25)18-10-6-5-9-17(18)26-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUDWPMDEXYTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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